Mass Spectrometric Product Differentiation: DCOOD vs. HCOOH in Criegee Intermediate Catalysis
In the formic acid-catalyzed isomerization of methyl vinyl ketone oxide (MVK-oxide), protio‑formic acid (HCOOH) transfers an H atom to yield hydroperoxybutadiene (HPBD) at m/z 86, whereas perdeuterated formic acid (DCOOD) transfers a D atom to yield partially deuterated HPBD (DPBD) at m/z 87, a distinct mass detected by multiplexed photoionization mass spectrometry [1]. The photoionization threshold for DPBD is additionally resolved from that of HPBD, providing a second analytical dimension of differentiation [1].
| Evidence Dimension | Product mass-to-charge ratio (m/z) and photoionization threshold |
|---|---|
| Target Compound Data | DCOOD → DPBD at m/z 87 |
| Comparator Or Baseline | HCOOH → HPBD at m/z 86 |
| Quantified Difference | Δm/z = +1 for the deuterated product; distinct photoionization onset |
| Conditions | Thermal conditions (298 K, 10 torr), multiplexed photoionization mass spectrometry |
Why This Matters
This mass shift enables unambiguous identification of H‑ vs. D‑atom transfer pathways in gas‑phase mechanistic studies, a capability critical for distinguishing between concerted and stepwise reaction channels.
- [1] Vansco, M. F.; Caravan, R. L.; Pandit, S.; Zuraski, K.; Frank, A. F.; et al. Formic acid catalyzed isomerization and adduct formation of an isoprene-derived Criegee intermediate: experiment and theory. Phys. Chem. Chem. Phys. 2020, 22, 26935–26946. View Source
